molecular formula C13H9BrCl2MgO B14893407 4-(2,6-Dichlorophenoxymethyl)phenylmagnesium bromide

4-(2,6-Dichlorophenoxymethyl)phenylmagnesium bromide

Cat. No.: B14893407
M. Wt: 356.3 g/mol
InChI Key: HQGUYSFVSJJIFB-UHFFFAOYSA-M
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Description

4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 4-(2,6-dichlorophenoxymethyl)phenyl group into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(2,6-dichlorophenoxymethyl)bromobenzene with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents.

    Alkyl Halides: Used in substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Scientific Research Applications

4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to introduce the 4-(2,6-dichlorophenoxymethyl)phenyl group into complex molecules.

    Pharmaceutical Research: Used in the synthesis of potential drug candidates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Agricultural Chemistry: Used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. This results in the formation of new carbon-carbon bonds. The magnesium bromide by-product is typically removed by aqueous workup.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.

    2,6-Dimethylphenylmagnesium Bromide: Another Grignard reagent with different substituents on the phenyl ring.

    4-(Trifluoromethoxy)phenylmagnesium Bromide: A Grignard reagent with a trifluoromethoxy group.

Uniqueness

4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2,6-dichlorophenoxymethyl group, which can impart different reactivity and selectivity in chemical reactions compared to other Grignard reagents.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C13H9BrCl2MgO

Molecular Weight

356.3 g/mol

IUPAC Name

magnesium;1,3-dichloro-2-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

HQGUYSFVSJJIFB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=[C-]C=C2)Cl.[Mg+2].[Br-]

Origin of Product

United States

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